molecular formula C24H25FO5S B3026297 Canagliflozin D4

Canagliflozin D4

Cat. No.: B3026297
M. Wt: 448.5 g/mol
InChI Key: XTNGUQKDFGDXSJ-OQRSEGJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Canagliflozin D4 is a deuterated form of Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus. By inhibiting SGLT2, this compound reduces glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine and thereby lowering blood glucose levels .

Scientific Research Applications

Canagliflozin D4 has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Canagliflozin and its metabolites.

    Biology: Studied for its effects on glucose metabolism and renal function.

    Medicine: Investigated for its potential benefits in treating type 2 diabetes mellitus and related cardiovascular and renal conditions.

    Industry: Utilized in the development of new SGLT2 inhibitors and other therapeutic agents.

Mechanism of Action

Target of Action

Canagliflozin D4, also known as Canagliflozin, primarily targets the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is responsible for the majority of glucose reabsorption in the kidneys . By inhibiting SGLT2, Canagliflozin helps the kidneys to remove excess glucose or sugar, which is passed out through the urine .

Mode of Action

Canagliflozin works by inhibiting SGLT2 in the proximal renal tubules, reducing the reabsorption of filtered glucose from the tubular lumen and lowering the renal threshold for glucose . This leads to increased urinary glucose excretion and lower plasma glucose .

Biochemical Pathways

Canagliflozin affects several biochemical pathways. It downregulates glycolysis and upregulates fatty acid oxidation . It also impacts the pathways for glycine, serine, and threonine metabolism . In particular, the metabolite of glycine is significantly upregulated in Canagliflozin-treated kidneys .

Pharmacokinetics

Canagliflozin is rapidly absorbed when administered orally, achieving peak plasma concentrations in 1–2 hours . Its systemic exposure is dose-proportional over a wide dose range (50–1600 mg) with an oral bioavailability of 65% . Steady-state plasma Canagliflozin concentrations are reached by Day 4 in all active treatment groups .

Result of Action

Canagliflozin has several molecular and cellular effects. It suppresses myocardial NADPH oxidase activity and improves nitric oxide synthase (NOS) coupling via SGLT1/AMPK/Rac1 signaling, leading to global anti-inflammatory and anti-apoptotic effects in the human myocardium . It also impairs T cell receptor signaling, impacting on ERK and mTORC1 activity, concomitantly associated with reduced c-Myc .

Action Environment

Environmental factors such as diet and exercise can influence the action of Canagliflozin . It is used in conjunction with diet and exercise to increase glycemic control in adults diagnosed with type 2 diabetes mellitus . Furthermore, the composition of gut microbiota and metabolites can also be influenced by Canagliflozin .

Safety and Hazards

Canagliflozin D4 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Biochemical Analysis

Biochemical Properties

Canagliflozin D4 interacts with the SGLT2 enzyme, which is mainly located in the proximal tubule of the kidney . By inhibiting SGLT2, this compound blocks the reabsorption of filtered glucose from the glomeruli into the body, thereby increasing urinary excretion of glucose .

Cellular Effects

This compound has been shown to impair T cell effector function via metabolic suppression in autoimmunity . It inhibits T cell receptor signaling, impacting on ERK and mTORC1 activity, concomitantly associated with reduced c-Myc . Additionally, this compound has been found to have beneficial effects on the heart and potentially on the kidneys .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of SGLT2, which leads to an increase in the excretion of glucose in the urine . This action is insulin-independent and provides an upper hand to enhance renal glucose elimination .

Temporal Effects in Laboratory Settings

In a study conducted over 18 weeks, this compound was found to improve glycemic control and reduce body weight in patients with type 1 diabetes in conjunction with insulin therapy . It was also associated with an increased risk of hypoglycemia .

Dosage Effects in Animal Models

These studies have shown that SGLT2 inhibitors can reduce the risk of cardiovascular events and slow the progression of kidney function decline in type 2 diabetes .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose reabsorption in the kidneys . By inhibiting SGLT2, it prevents the reabsorption of glucose from the blood, which is filtered through the kidneys, and hence facilitates the excretion of glucose in urine .

Transport and Distribution

This compound is orally active and rapidly absorbed, achieving peak plasma concentrations in 1–2 hours . It has an oral bioavailability of 65% .

Subcellular Localization

The exact subcellular localization of this compound is not specified in the available literature. As an SGLT2 inhibitor, it primarily acts on the SGLT2 transporters, which are located in the proximal tubule of the kidney .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Canagliflozin D4 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, introduction of the deuterium atoms, and final purification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Canagliflozin D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with modified pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Canagliflozin D4 is unique due to its deuterium substitution, which can enhance its metabolic stability and pharmacokinetic properties. This modification may lead to improved therapeutic outcomes and reduced side effects compared to non-deuterated analogs .

Properties

IUPAC Name

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1/i4D,5D,6D,7D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNGUQKDFGDXSJ-OQRSEGJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=CC=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[2H])[2H])F)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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